molecular formula C13H12N2O2 B1417221 N'-hydroxy-3-phenoxybenzene-1-carboximidamide CAS No. 1094355-58-4

N'-hydroxy-3-phenoxybenzene-1-carboximidamide

Cat. No. B1417221
M. Wt: 228.25 g/mol
InChI Key: RKBWADNKPGUSSV-UHFFFAOYSA-N
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Description

“N’-hydroxy-3-phenoxybenzene-1-carboximidamide” is a compound with the CAS Number 1094355-58-4 . It has a molecular weight of 228.25 and is typically found in powder form . Its IUPAC name is N’-hydroxy-3-phenoxybenzenecarboximidamide .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-3-phenoxybenzene-1-carboximidamide” is 1S/C13H12N2O2/c14-13 (15-16)10-5-4-8-12 (9-10)17-11-6-2-1-3-7-11/h1-9,13H,14H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N’-hydroxy-3-phenoxybenzene-1-carboximidamide” is a powder at room temperature . It has a molecular weight of 228.25 .

Scientific Research Applications

  • Antimicrobial Activity : They have been used as antimicrobial agents .
  • Bactericidal Activity : They have been studied as bactericidal agents .
  • Fungicidal Activity : They have been explored as fungicidal agents .
  • Antihypertensive Drugs : N’-substituted pyridinecarboximidamides have been studied as antihypertensive drugs .
  • Coronary Artery Research : They have been used in research related to the porcine isolated coronary artery .
  • Complexing Agents : They have been studied for their complexing nature mainly towards divalent metals ions .
  • Antimicrobial Activity : They have been used as antimicrobial agents .
  • Bactericidal Activity : They have been studied as bactericidal agents .
  • Fungicidal Activity : They have been explored as fungicidal agents .
  • Antihypertensive Drugs : N’-substituted pyridinecarboximidamides have been studied as antihypertensive drugs .
  • Coronary Artery Research : They have been used in research related to the porcine isolated coronary artery .
  • Complexing Agents : They have been studied for their complexing nature mainly towards divalent metals ions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N'-hydroxy-3-phenoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13(15-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBWADNKPGUSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-phenoxybenzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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